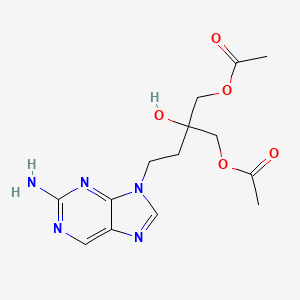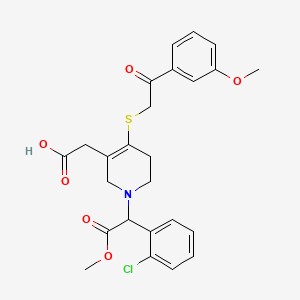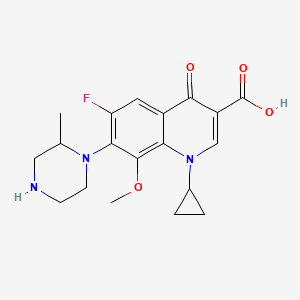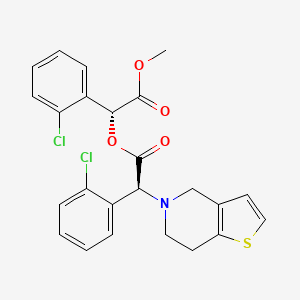
Clindamycin Laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin Laurate is a derivative of Clindamycin, a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has been found that polyethylene glycol (PEG)-8 Laurate, a carbon-rich molecule, can selectively induce the fermentation of Staphylococcus epidermidis .
Synthesis Analysis
The synthesis of 2-esters of clindamycin was achieved by protection of the 3- and 4-hydroxyl groups of clindamycin (I) with the acid labile anisylidene moiety .Molecular Structure Analysis
The molecular formula of Clindamycin is C18H33ClN2O5S . The molecular weight is 424.98 g/mol . The InChI is 1S/C18H33ClN2O5S/c1-5-6-10-7-11 (21 (3)8-10)17 (25)20-12 (9 (2)19)16-14 (23)13 (22)15 (24)18 (26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3, (H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 .Physical And Chemical Properties Analysis
The surface free energy components for the investigated clindamycin phosphate samples were determined using Wu and Goodvan Oss method . The investigated clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .Aplicaciones Científicas De Investigación
Application in Dermatology: Treatment of Acne Vulgaris
Clindamycin Laurate has been used in the treatment of acne vulgaris , a common skin condition characterized by the presence of pimples on the face, chest, and back . It is particularly effective against Cutibacterium acnes (C. acnes) , a bacterium associated with acne vulgaris .
Adjuvant for Antibiotics
Research has shown that Clindamycin Laurate can act as an adjuvant for antibiotics, specifically clindamycin . An adjuvant is a substance that enhances the body’s immune response to an antigen. In this case, Clindamycin Laurate enhances the efficacy of low-dose clindamycin against C. acnes .
Reduction of Antibiotic Dosage
The use of Clindamycin Laurate can potentially reduce the required dose of clindamycin against C. acnes . This is particularly important as it may help avoid the risk of creating drug-resistant C. acnes and maintain the bacterial homeostasis in the skin microbiome .
Anti-Inflammatory Properties
Clindamycin Laurate has been found to diminish the production of pro-inflammatory macrophage-inflammatory protein 2 (MIP-2) cytokines in mice . This suggests that it may have potential anti-inflammatory properties.
Safety And Hazards
Direcciones Futuras
The PEG-8 Laurate fermentation of Staphylococcus epidermidis displayed the adjuvant effect on promoting the efficacy of low-dose clindamycin against Cutibacterium acnes . Targeting C. acnes by lowering the required doses of antibiotics may avoid the risk of creating drug-resistant C. acnes and maintain the bacterial homeostasis in the skin microbiome, leading to a novel modality for the antibiotic treatment of acne vulgaris .
Propiedades
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBVDGZXDAXGHD-IUVKJEJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55ClN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin Laurate | |
Q & A
Q1: What is the significance of Clindamycin Laurate being mentioned as an impurity in the context of Clindamycin Palmitate Hydrochloride drug substances?
A1: [] Clindamycin Laurate was identified as one of ten impurities found in Clindamycin Palmitate Hydrochloride drug substances manufactured in China. This finding highlights the importance of impurity profiling and control during drug manufacturing. The presence of impurities like Clindamycin Laurate can potentially impact the safety and efficacy of the final drug product. You can find more details about this study in the research paper available here: .
Q2: How can Clindamycin Laurate be used in the medical field?
A2: [] Research suggests that Clindamycin Laurate, a salt form of the antibiotic clindamycin, can be incorporated into coatings for porous medical implants. This coating, applied within the pore system of the implant, aims to provide localized antibiotic release. This approach could potentially help combat implant-related infections, a significant concern in medical practice. More details about this application can be found in the research paper available here: .
Q3: What is the advantage of using Clindamycin Laurate in antibiotic coatings compared to other forms of Clindamycin?
A3: While the provided abstracts don't directly compare Clindamycin Laurate to other forms of Clindamycin for coatings, they highlight its use in creating a "sticky," water-insoluble layer within the porous implant. [] This suggests that the Laurate form might offer advantages in terms of controlled release and prolonged antimicrobial activity at the implant site. Further research would be needed to confirm these potential benefits and compare the efficacy of Clindamycin Laurate coatings to other options.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)



